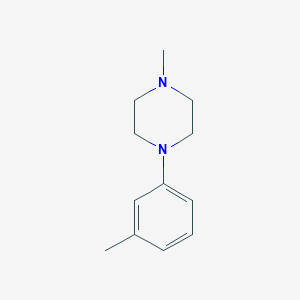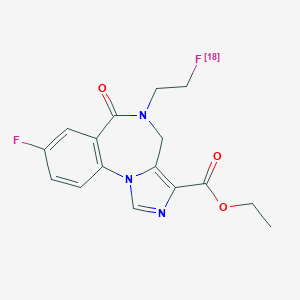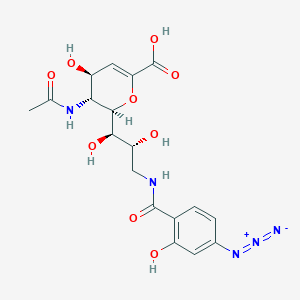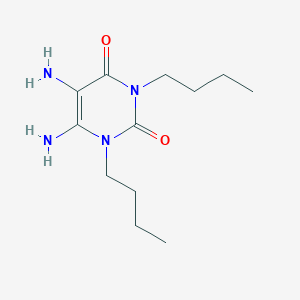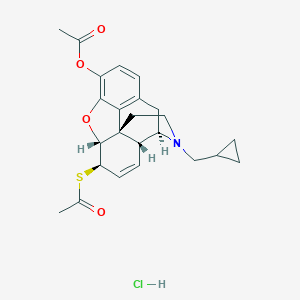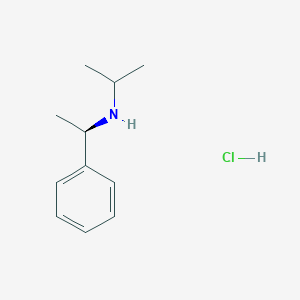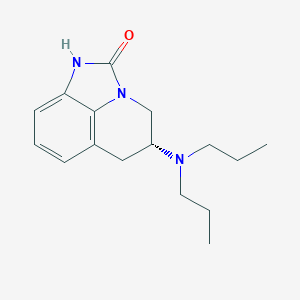
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, also known as CAY10650, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities. CAY10650 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter that plays a key role in neuronal signaling.
Biochemical and Physiological Effects
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, which can help to prevent seizures and other neurological disorders. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce analgesic effects, which can help to alleviate pain. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce anxiolytic effects, which can help to reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has several advantages for lab experiments. It has a high degree of purity and stability, which makes it easy to handle and store. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one also has some limitations. It is relatively expensive, which can make it difficult to use in large-scale experiments. In addition, its effects on different neurotransmitters can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one. One potential area of research is the development of new analogs of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one with improved pharmacological properties. Another potential area of research is the investigation of the effects of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one on other neurotransmitters, such as serotonin and norepinephrine. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one could be investigated for its potential applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, its effects on different neurotransmitters can be complex and difficult to interpret. There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, including the development of new analogs and investigation of its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one involves the reaction of 2,3-dichloroquinoxaline with dipropylamine in the presence of a reducing agent. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to ensure high yields and purity of the product.
Applications De Recherche Scientifique
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine.
Propriétés
Numéro CAS |
132874-73-8 |
|---|---|
Nom du produit |
5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one |
Formule moléculaire |
C16H23N3O |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(10R)-10-(dipropylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C16H23N3O/c1-3-8-18(9-4-2)13-10-12-6-5-7-14-15(12)19(11-13)16(20)17-14/h5-7,13H,3-4,8-11H2,1-2H3,(H,17,20)/t13-/m1/s1 |
Clé InChI |
UCZYAFAFGFTZEW-CYBMUJFWSA-N |
SMILES isomérique |
CCCN(CCC)[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 |
SMILES |
CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1 |
SMILES canonique |
CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1 |
Synonymes |
5,6-dihydro-5-(dipropylamino)-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one monohydrobromide hydrate 5-(dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one U 86170 U 86170F U-86170 U-86170F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





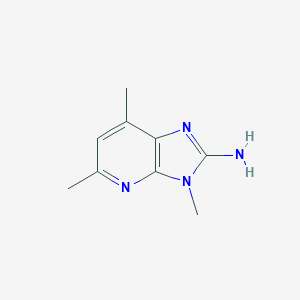

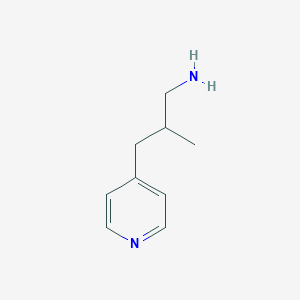
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)


